N-(3-chloro-4-methylphenyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)butane-1-sulfonamide is an organic compound with the molecular formula C11H16ClNO2S It is characterized by the presence of a sulfonamide group attached to a butane chain, which is further substituted with a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)butane-1-sulfonamide typically involves the reaction of 3-chloro-4-methylaniline with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities. The choice of solvents and reagents is optimized to reduce environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted sulfonamides.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Corresponding amine and sulfonic acid.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)butane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds used in various industrial processes.
Chemical Research: The compound is utilized in research focused on understanding the reactivity and stability of sulfonamide-containing molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)methanesulfonamide
- N-(3-chloro-4-methylphenyl)ethanesulfonamide
- N-(3-chloro-4-methylphenyl)propanesulfonamide
Uniqueness
N-(3-chloro-4-methylphenyl)butane-1-sulfonamide is unique due to its specific structural features, such as the butane chain length and the presence of the 3-chloro-4-methylphenyl group. These structural characteristics influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-4-7-16(14,15)13-10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRFAGQRWBXYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.